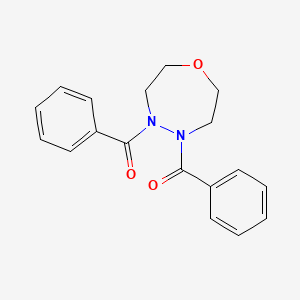
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is a chemical compound that features a unique oxadiazepane ring structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The oxadiazepane ring is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) typically involves the reaction of 4,5-diacyl-[1,4,5]-oxadiazepane with a base in a polar solvent at elevated temperatures . The process can be summarized as follows:
Starting Materials: 4,5-diacyl-[1,4,5]-oxadiazepane.
Reaction Conditions: The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Base: A strong base, such as sodium hydride (NaH), is used to facilitate the reaction.
Industrial Production Methods
Industrial production of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The oxadiazepane ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pinoxaden: A cereal herbicide that incorporates a [1,4,5]oxadiazepane ring.
Oxadiazoles: Compounds with a similar oxadiazepane ring structure but different functional groups.
Uniqueness
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is unique due to its specific ring structure and functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
83598-14-5 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(5-benzoyl-1,4,5-oxadiazepan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-7-3-1-4-8-15)19-11-13-23-14-12-20(19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
HXKOURZSMINKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















